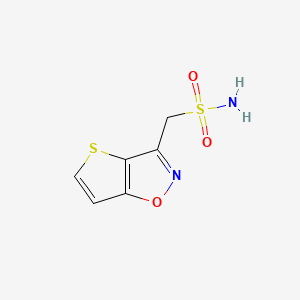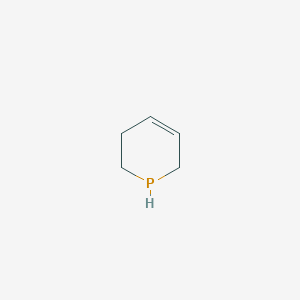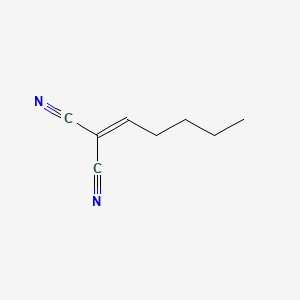
2-Pentylidenemalononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentylidenemalononitrile is an organic compound characterized by the presence of a pentylidene group attached to a malononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pentylidenemalononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with malononitrile in the presence of a base catalyst. For instance, the reaction between pentanal and malononitrile in the presence of a base such as piperidine or pyridine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of solid base catalysts, such as hydrotalcites, can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentylidenemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding amines or other reduced products.
Substitution: The nitrile groups in the compound can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted nitriles or amides.
Aplicaciones Científicas De Investigación
2-Pentylidenemalononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Pentylidenemalononitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield a variety of products. The compound’s reactivity is influenced by the electronic properties of the pentylidene group, which can stabilize or destabilize reaction intermediates .
Comparación Con Compuestos Similares
Benzylidenemalononitrile: Similar in structure but with a benzylidene group instead of a pentylidene group.
Ethylidenemalononitrile: Contains an ethylidene group instead of a pentylidene group.
Methylidenemalononitrile: Contains a methylidene group instead of a pentylidene group.
Uniqueness: 2-Pentylidenemalononitrile is unique due to the presence of the pentylidene group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
112654-35-0 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
2-pentylidenepropanedinitrile |
InChI |
InChI=1S/C8H10N2/c1-2-3-4-5-8(6-9)7-10/h5H,2-4H2,1H3 |
Clave InChI |
RADLRJJXSMRHJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


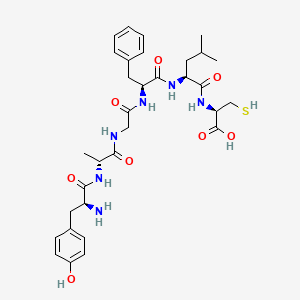

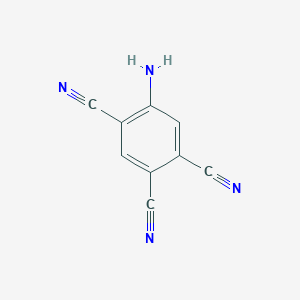
![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)

![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
silane](/img/structure/B14316545.png)
![1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate](/img/structure/B14316556.png)
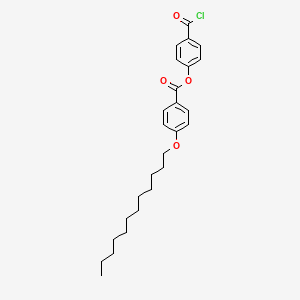
![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
